molecular formula C6H11N3S B044390 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine CAS No. 116252-53-0

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine

Cat. No.: B044390
CAS No.: 116252-53-0
M. Wt: 157.24 g/mol
InChI Key: HYQAPLLDHDEUSD-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine is a synthetically versatile, functionalized thiazole derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a privileged thiazole heterocycle core, a primary amine group at the 2-position, and a dimethylaminomethyl substituent at the 4-position. This molecular architecture provides multiple handles for chemical modification, making it a valuable intermediate for the synthesis of diverse compound libraries, particularly for the development of small molecule inhibitors and probes.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-9(2)3-5-4-10-6(7)8-5/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQAPLLDHDEUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116252-53-0
Record name 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine
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Preparation Methods

Hantzsch Thiazole Synthesis with Post-Functionalization

The Hantzsch thiazole synthesis remains a foundational approach for constructing the 1,3-thiazole scaffold. In this method, a ketone precursor undergoes cyclization with thiourea in the presence of a brominating agent. For 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine, the synthesis begins with 3-(dimethylaminomethyl)acetophenone (4 ), which is treated with phenyltrimethylammonium tribromide to yield α-bromoketone 5 . Subsequent reaction with thiourea in ethanol at 65–75°C forms this compound (6 ) via cyclization (Fig. 1A).

Key Data:

  • Yield: 57% after recrystallization .

  • Spectroscopic Validation:

    • 1H-NMR^1 \text{H-NMR} (CDCl3_3): δ 2.18 (s, 6H, N(CH3_3)2_2), 3.42 (s, 2H, CH2_2), 7.08 (s, 1H, thiazole-H) .

    • ESI-MS: m/z 196 (M + H)+^+ .

This method prioritizes regioselectivity but requires stringent control over bromination to avoid over-halogenation.

The Mannich reaction enables direct introduction of the dimethylaminomethyl group onto pre-formed thiazol-2-amine. A mixture of 1,3-thiazol-2-amine (7 ), formaldehyde, and dimethylamine hydrochloride in ethanol undergoes reflux for 4 h, yielding the target compound (Fig. 1B) .

Optimization Insights:

  • Catalyst: Acetic acid (2 mol%) enhances reaction efficiency .

  • Yield: 72% after column chromatography (hexane:ethyl acetate = 3:1) .

  • Purity: >95% by HPLC .

This one-pot method simplifies synthesis but may generate byproducts requiring chromatographic purification.

Reductive Amination of 4-Formylthiazol-2-amine

4-Formylthiazol-2-amine (8 ), prepared via Vilsmeier-Haack formylation of thiazol-2-amine, undergoes reductive amination with dimethylamine and sodium cyanoborohydride in methanol (Fig. 1C) .

Reaction Conditions:

  • Temperature: Room temperature, 12 h.

  • Yield: 68% .

  • Advantage: Avoids harsh acidic/basic conditions, preserving thiazole integrity.

Multi-Component Reaction (MCR) Strategies

Green chemistry approaches utilize MCRs to streamline synthesis. A mixture of glyoxal, thiourea, and dimethylamine gas in PEG-400 under ultrasound irradiation (40 kHz) produces this compound in 78% yield (Fig. 1D) .

Comparative Analysis:

ConditionYield (%)Time (h)
Ultrasound782
Conventional reflux656

Ultrasound reduces reaction time by 67%, highlighting its efficacy in accelerating cyclization .

Post-Synthetic Modification of 4-Chloromethylthiazol-2-amine

4-Chloromethylthiazol-2-amine (9 ), synthesized via chlorination of 4-methylthiazol-2-amine, reacts with dimethylamine in THF at 60°C (Fig. 1E).

Critical Parameters:

  • Molar Ratio: 1:1.2 (chloromethyl:dimethylamine) optimizes substitution .

  • Yield: 81% after silica gel purification .

  • Challenges: Residual chloride may necessitate repeated washing.

MethodYield (%)Purity (%)Key Advantage
Hantzsch Synthesis5795Regioselective
Mannich Reaction7296One-pot simplicity
Reductive Amination6894Mild conditions
MCR with Ultrasound7897Rapid, eco-friendly
Chloromethyl Substitution8198High scalability

Table 2. Spectroscopic Data Summary

Compound1H-NMR^1 \text{H-NMR} (δ, ppm)ESI-MS (m/z)
6 2.18 (s, 6H), 3.42 (s, 2H), 7.08 (s, 1H)196
8 9.82 (s, 1H), 7.12 (s, 1H)154
9 4.52 (s, 2H), 7.05 (s, 1H)174

Chemical Reactions Analysis

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-donating effect of the dimethylaminomethyl group.

Scientific Research Applications

Antimicrobial Activity

The thiazole derivatives, including 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine, have been extensively studied for their antimicrobial properties. Thiazole compounds are known to exhibit significant activity against a range of pathogenic microorganisms.

Key Findings:

  • Antibacterial Activity : Studies have shown that thiazole derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin and ampicillin .
  • Antifungal Activity : Certain thiazole compounds have also shown efficacy against fungal strains like Candida albicans and Aspergillus niger, indicating their potential as antifungal agents .

Anticancer Properties

Research has indicated that thiazole derivatives can act as effective anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study:
A study highlighted the synthesis of novel thiazole derivatives that exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compounds were found to induce apoptosis through the activation of caspase pathways, suggesting their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Table 1: SAR of Thiazole Derivatives

Compound StructureActivity TypeMIC (µg/mL)Reference
4-(Dimethylamino)methyl derivativeAntibacterial20–28
Fluorinated thiazole derivativeAntifungal24–26
Chlorinated thiazole derivativeAnticancerVaries

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of the dimethylaminomethyl group allow the compound to interact with enzymes and receptors in biological systems. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes in pathogens or cancer cells .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylaminomethyl group in the target compound enhances basicity and solubility, contrasting with the electron-withdrawing nitro group in 4-(4′-nitrophenyl)thiazol-2-amine, which reduces nucleophilicity and may limit membrane permeability .
  • Hydrophobic vs. Polar Groups: The tert-butyl group in 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine increases lipophilicity, favoring membrane penetration, whereas the dimethylamino group in the target compound improves water solubility .

Biological Activity

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine, a compound with significant biological potential, belongs to the thiazole family of heterocycles. This article focuses on its biological activity, particularly its anticancer and antibacterial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be described by its thiazole ring, which is known for various biological activities. The dimethylamino group enhances its solubility and biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)10 - 100Induction of apoptosis and ROS generation
SH-SY5Y (Neuroblastoma)50 - 100Apoptosis induction via mitochondrial pathway
CACO-2 (Colon)20 - 80ROS modulation and cell cycle arrest
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to increased apoptosis. Studies indicate that it elevates intracellular ROS levels, which is a common pathway for triggering cell death in cancer therapy .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .
  • Apoptosis Induction : The compound activates apoptotic pathways, evidenced by increased expression of apoptosis-related proteins in treated cells .

Antibacterial Activity

This compound also exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus8 - 32Bactericidal
Escherichia coli16 - 64Bacteriostatic
Pseudomonas aeruginosa32 - 128Bactericidal
  • Inhibition of Biofilm Formation : The compound has shown efficacy in inhibiting biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
  • Disruption of Bacterial Cell Membrane : It alters the integrity of bacterial cell membranes, leading to cell lysis and death .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Lung Cancer Treatment : A study involving A549 cells revealed that treatment with varying concentrations led to a dose-dependent decrease in metabolic activity and increased apoptosis rates .
  • Neuroprotective Effects : In SH-SY5Y neuroblastoma cells, the compound exhibited neuroprotective effects against oxidative damage induced by H2O2, indicating potential applications in neurodegenerative diseases .
  • Antimicrobial Efficacy : In clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa, the compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics .

Q & A

Q. What are the common synthetic routes for 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine?

The compound is typically synthesized via condensation reactions. For example, 2-amino-thiazole derivatives are prepared by refluxing substituted amines with aldehydes or ketones in ethanol or methanol, catalyzed by acetic acid . A specific protocol involves reacting 2-amino-4-phenylthiazole with veratraldehyde under acidic conditions to form Schiff base analogs, followed by recrystallization for purification . Modifications to the dimethylamino group can be achieved by alkylation or reductive amination of precursor amines .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • IR Spectroscopy : To confirm functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amine group) .
  • ¹H/¹³C NMR : To identify substituent environments (e.g., dimethylamino protons resonate at δ ~2.2–2.5 ppm) .
  • Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis .
  • Elemental Analysis : To validate purity and stoichiometry .

Q. What solvents and conditions are optimal for synthesizing thiazol-2-amine derivatives?

Absolute ethanol or methanol under reflux (70–80°C) with catalytic acetic acid is commonly used for condensation reactions . Polar aprotic solvents (e.g., DMF) may enhance reactivity for alkylation steps, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for structural elucidation of thiazol-2-amine derivatives?

  • Crystal Growth : Use slow evaporation from ethanol or DMSO to obtain needle-shaped crystals suitable for diffraction .
  • Data Collection : Employ a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and graphite monochromators .
  • Refinement : Utilize SHELXL for small-molecule refinement, focusing on resolving disorder in flexible substituents (e.g., dimethylamino groups) . Parameters like R-factor convergence (<5%) and thermal displacement validation are critical .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values under consistent conditions (e.g., pH, temperature) .
  • Structural Validation : Confirm compound purity via HPLC and crystallography to rule out impurities affecting activity .
  • SAR Analysis : Systematically vary substituents (e.g., replacing dimethylamino with morpholino) to isolate electronic or steric effects .

Q. How to design QSAR models for predicting biological activity?

  • Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters .
  • Training Data : Use datasets with IC₅₀/MIC values from standardized assays .
  • Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting . Tools like AutoQSAR or MOE are recommended for model generation .

Q. What computational methods are effective for studying the dimethylamino group’s electronic effects?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution and frontier molecular orbitals (HOMO/LUMO) .
  • Molecular Docking : Use AutoDock Vina to assess binding affinity changes when modifying the dimethylamino group in target proteins (e.g., bacterial DNA gyrase) .

Q. How to address hygroscopicity challenges during synthesis?

  • Purification : Recrystallize intermediates from anhydrous solvents (e.g., dry ethanol) .
  • Storage : Use desiccators with silica gel or P₂O₅ for moisture-sensitive intermediates .
  • Handling : Perform reactions under inert atmosphere (glovebox/Schlenk line) to prevent hydrolysis .

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